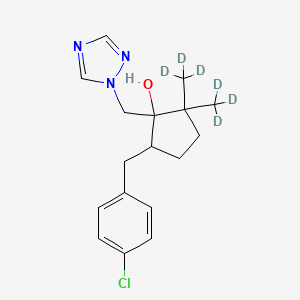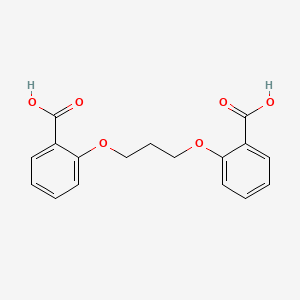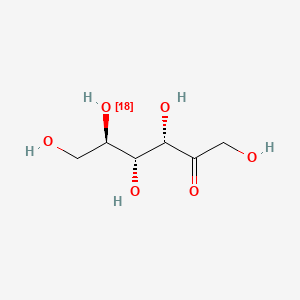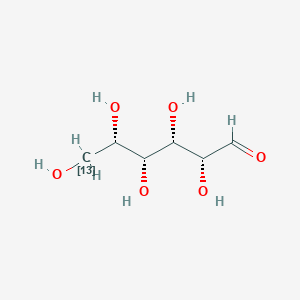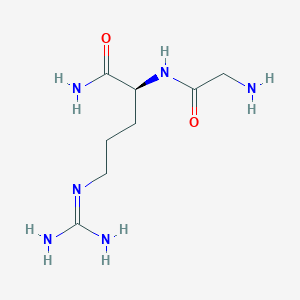
2,4,4'-Trichlorobiphenyl-2',3',5',6'-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). This specific compound is characterized by the presence of three chlorine atoms and deuterium labeling at specific positions on the biphenyl structure. It is often used as a standard or reference material in scientific research due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 typically involves the chlorination of biphenyl compounds followed by deuterium exchange reactions. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The deuterium labeling is achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale chlorination and deuterium exchange processes. These processes are conducted in controlled environments to ensure the purity and consistency of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
Scientific Research Applications
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of PCBs.
Biology: Employed in studies investigating the environmental fate and transport of PCBs.
Medicine: Utilized in toxicological studies to understand the effects of PCBs on human health.
Industry: Applied in the development of analytical methods for detecting and quantifying PCBs in various matrices.
Mechanism of Action
The mechanism of action of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with biological molecules and pathways. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression and subsequent biological effects. The compound can also undergo metabolic activation, resulting in the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific chlorination pattern and deuterium labeling. Similar compounds include:
2,4,5-Trichlorobiphenyl: Differing in the position of chlorine atoms.
2,4,6-Trichlorobiphenyl: Another isomer with a different chlorination pattern.
2,4,4’-Trichlorobiphenyl: Without deuterium labeling.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
261.6 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1D,2D,3D,4D |
InChI Key |
BZTYNSQSZHARAZ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

pyrimidine-2,4-dione](/img/structure/B12392482.png)
